molecular formula C13H11NO B2657668 4-(Quinolin-2-yl)but-3-yn-1-ol CAS No. 121277-71-2

4-(Quinolin-2-yl)but-3-yn-1-ol

Cat. No. B2657668
CAS RN: 121277-71-2
M. Wt: 197.237
InChI Key: UJPQWEHDJAJEHR-UHFFFAOYSA-N
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Description

“4-(Quinolin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 121277-71-2 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 4-(quinolin-2-yl)but-3-yn-1-ol .


Molecular Structure Analysis

The InChI code for “4-(Quinolin-2-yl)but-3-yn-1-ol” is 1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antibacterial Activity

Quinolines have a history of antibacterial use. This compound might exhibit antibacterial effects against various pathogens. Researchers are exploring its activity against both Gram-positive and Gram-negative bacteria.

For more in-depth information, you can refer to the following sources:

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the study and development of quinoline derivatives, including “4-(Quinolin-2-yl)but-3-yn-1-ol”, may continue to be a significant area of research in the future.

properties

IUPAC Name

4-quinolin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPQWEHDJAJEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-2-yl)but-3-yn-1-ol

Synthesis routes and methods

Procedure details

A mixture of 2-bromoquinoline (0.44 g), 3-butynol (0.2 ml), N,N-dicyclohexylamine (0.46 ml), BTPC (30 mg), copper (I) iodide (5 mg) and acetonitrile (10 ml) was stirred at 22° for 5 h. Ether (50 ml) was added, and the mixture filtered and evaporated in vacuo. The residue was purified by FCC eluting with ether followed by ether-methanol (19:1), to afford the title compound as a colourless solid (0.41 g). A small sample recrystallised from ethyl acetate-hexane had m.p. 89°-91°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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